molecular formula C10H7F3N4 B12496346 2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole

2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole

Cat. No.: B12496346
M. Wt: 240.18 g/mol
InChI Key: VDCPJZABHDALJP-UHFFFAOYSA-N
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Description

2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of the trifluoromethyl group and the diazenyl linkage in this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole typically involves the following steps:

    Diazotization: The starting material, 2-(trifluoromethyl)aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with imidazole under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)phenylboronic acid
  • 2-((3-trifluoromethyl)phenyl)histamine dimaleate
  • 2-hydroxy-5-((3-(4-methyl-1H-imidazol-1-yl)-5-trifluoromethyl)phenyl)diazenyl)benzaldehyde

Uniqueness

2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole is unique due to the presence of both the trifluoromethyl group and the diazenyl linkage, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C10H7F3N4

Molecular Weight

240.18 g/mol

IUPAC Name

1H-imidazol-2-yl-[2-(trifluoromethyl)phenyl]diazene

InChI

InChI=1S/C10H7F3N4/c11-10(12,13)7-3-1-2-4-8(7)16-17-9-14-5-6-15-9/h1-6H,(H,14,15)

InChI Key

VDCPJZABHDALJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=NC=CN2

Origin of Product

United States

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